molecular formula C9H3F4NO B13954176 4-Fluoro-3-(trifluoroacetyl)benzonitrile CAS No. 617706-17-9

4-Fluoro-3-(trifluoroacetyl)benzonitrile

Cat. No.: B13954176
CAS No.: 617706-17-9
M. Wt: 217.12 g/mol
InChI Key: GIDXWIOMEOEFJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-3-(trifluoroacetyl)benzonitrile ( 617706-17-9) is a high-value, multifunctional aromatic compound designed for advanced research and development applications . Its molecular structure, which incorporates both a benzonitrile and a trifluoroacetyl group on a fluorinated benzene ring, makes it a particularly valuable building block in synthetic organic chemistry. The molecular formula is C9H3F4NO, and it has a molecular weight of 217.12 g/mol . This compound is primarily of interest in medicinal chemistry and pharmaceutical research, where it can serve as a key synthetic intermediate for the creation of more complex molecules. The presence of multiple reactive sites, including the electrophilic trifluoroacetyl group and the nitrile moiety, allows for diverse chemical transformations and ring-forming reactions. Researchers can utilize this compound to develop potential drug candidates or novel materials, leveraging the properties of the fluorine atoms to influence the molecule's metabolic stability, lipophilicity, and binding affinity. The compound is characterized by a calculated density of approximately 1.441 g/cm³ and a high calculated boiling point of around 249.9°C . It is offered for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

617706-17-9

Molecular Formula

C9H3F4NO

Molecular Weight

217.12 g/mol

IUPAC Name

4-fluoro-3-(2,2,2-trifluoroacetyl)benzonitrile

InChI

InChI=1S/C9H3F4NO/c10-7-2-1-5(4-14)3-6(7)8(15)9(11,12)13/h1-3H

InChI Key

GIDXWIOMEOEFJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C#N)C(=O)C(F)(F)F)F

Origin of Product

United States

Synthetic Methodologies for 4 Fluoro 3 Trifluoroacetyl Benzonitrile

Retrosynthetic Strategies for the Target Compound

Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, readily available precursors, thereby illuminating potential synthetic pathways.

The structure of 4-fluoro-3-(trifluoroacetyl)benzonitrile presents two primary, logical disconnection points. The most evident disconnection is the carbon-carbon bond between the aromatic ring and the carbonyl of the trifluoroacetyl group. This cleavage suggests an electrophilic aromatic substitution, specifically a Friedel-Crafts acylation, as the forward reaction. This pathway identifies the key precursor as 4-fluorobenzonitrile (B33359) , a commercially available starting material, and a trifluoroacetyl cation equivalent (CF₃CO⁺), typically generated from a trifluoroacetylating agent.

A second, less direct disconnection could involve the formation of the nitrile group late in the synthesis. For instance, one could disconnect the carbon-nitrogen triple bond, leading back to a precursor such as 4-fluoro-3-(trifluoroacetyl)benzaldehyde or a related derivative that can be converted to the nitrile via methods like oxime formation followed by dehydration. However, the direct trifluoroacetylation of 4-fluorobenzonitrile is generally considered a more atom-economical and straightforward approach.

A convergent synthetic approach , which involves synthesizing different fragments of the molecule separately before combining them, is generally not employed for this target. The simple, single-ring structure does not lend itself to a logical convergent fragmentation that would offer significant advantages over a linear sequence.

Direct Trifluoroacetylation Strategies

The direct introduction of a trifluoroacetyl group onto the 4-fluorobenzonitrile ring is the most direct synthetic route. However, this is a challenging transformation due to the electronic properties of the substrate. Both the fluorine atom and the nitrile group are electron-withdrawing, which deactivates the aromatic ring towards electrophilic attack.

The Friedel-Crafts acylation is the classical method for this transformation. It involves reacting 4-fluorobenzonitrile with a highly reactive trifluoroacetylating agent, most commonly trifluoroacetic anhydride (B1165640) (TFAA) or trifluoroacetyl chloride, in the presence of a strong Lewis acid catalyst. The catalyst, such as aluminum chloride (AlCl₃), activates the acylating agent, generating a potent electrophile (the acylium ion or a complex thereof) that can attack the deactivated aromatic ring.

Due to the deactivating nature of the substituents, the reaction conditions required are typically harsh, often involving high temperatures and a stoichiometric excess of the Lewis acid catalyst. The fluorine atom directs electrophilic attack to the ortho and para positions, while the meta-directing nitrile group further complicates regioselectivity. The desired product results from substitution at the position ortho to the fluorine and meta to the nitrile group.

Illustrative Conditions for Friedel-Crafts Acylation of Deactivated Arenes:

Catalyst Acylating Agent Solvent Temperature (°C) Typical Outcome
Aluminum Chloride (AlCl₃) Trifluoroacetic Anhydride Dichloromethane or neat 50 - 150 Reaction may proceed but can require high temperatures and result in complex mixtures.
Trifluoromethanesulfonic Acid (TfOH) Trifluoroacetic Anhydride Neat 25 - 100 A strong Brønsted acid that can catalyze acylation of moderately deactivated substrates. mdpi.com
Antimony Pentafluoride (SbF₅) Trifluoroacetic Anhydride Neat 25 - 80 A very strong Lewis acid capable of activating acylation for highly deactivated systems. google.com

Note: This table presents general conditions for acylating deactivated aromatic rings and is for illustrative purposes. Specific yields for the target compound are not widely reported, reflecting the difficulty of the synthesis.

Nucleophilic approaches to introduce a trifluoroacetyl group are less common for this specific target but represent an alternative strategy. A hypothetical nucleophilic route could involve a precursor such as 3-bromo-4-fluorobenzonitrile . This intermediate could potentially be converted into an organometallic reagent (e.g., a Grignard or organolithium species), which would then react with a trifluoroacetylating agent like ethyl trifluoroacetate. However, a significant challenge in this approach is the incompatibility of the highly reactive organometallic intermediate with the electrophilic nitrile group present in the molecule.

Given the significant deactivation of the 4-fluorobenzonitrile ring, the efficiency of the Friedel-Crafts acylation is highly dependent on the catalyst system.

Strong Lewis Acids: Aluminum chloride (AlCl₃) is a traditional and powerful catalyst for these reactions. Its ability to generate a highly electrophilic species is crucial for overcoming the energy barrier of acylating a deactivated ring.

Brønsted Superacids: Acids such as trifluoromethanesulfonic acid (TfOH) are also effective catalysts. mdpi.com In some cases, TfOH can be used as both the catalyst and the solvent, driving the reaction forward under harsh but homogenous conditions. mdpi.com A patent on Friedel-Crafts acylation notes that trifluoroacetic acid itself can catalyze the reaction on inactive aromatic compounds at elevated temperatures (100-110°C). google.com

Mixed Catalyst Systems: The combination of a Lewis acid with a Brønsted acid or the use of other highly active catalysts like antimony pentahalide (SbF₅) may be necessary to achieve reasonable conversion and yield. google.com These systems generate extremely reactive electrophiles capable of reacting with even strongly electron-deficient aromatic systems. The development of more efficient and selective catalysts remains an active area of research to mitigate the harsh conditions typically required.

Introduction of the Nitrile Functionality onto the Aromatic Core

The incorporation of a nitrile group onto an aromatic ring is a fundamental transformation in organic synthesis. The nitrile group's versatility allows for its conversion into other functional groups such as amines, amides, carboxylic acids, and ketones. researchgate.netrug.nlresearchgate.netnih.gov

Palladium-Catalyzed Cyanation of Aryl Halides

A prominent and widely utilized method for synthesizing benzonitriles is the palladium-catalyzed cyanation of aryl halides. researchgate.netbohrium.comrsc.org This reaction offers an efficient pathway for carbon-carbon bond formation. The catalytic cycle typically involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by a halide/cyanide exchange and subsequent reductive elimination to yield the aryl nitrile. researchgate.net

A significant challenge in palladium-catalyzed cyanation is the potential for catalyst deactivation by excess cyanide ions, which can strongly coordinate to the palladium center. researchgate.net To mitigate this, various strategies have been developed, including the use of co-catalysts like copper and zinc compounds, which can modulate the concentration of free cyanide. researchgate.net Additionally, the slow addition of the cyanide source can help maintain catalyst activity. bohrium.com

Catalyst SystemCyanide SourceSubstrate ScopeKey Features
Palladium/Phosphine/AmineAcetone cyanohydrin, Trimethylsilyl cyanideAryl chlorides, Aryl bromidesImproved catalyst efficiency with continuous dosage of cyanide. researchgate.net
Palladacycle precatalysts with XPhos ligandK4[Fe(CN)6](Hetero)aryl chlorides and bromidesApplicable to aryl chlorides at low catalyst loadings and works well with a wide range of heterocyclic halides. nih.gov
Pd2(dba)3/dppfZn(CN)2Aryl bromidesMicrowave irradiation can be applied to accelerate the reaction. bohrium.com

This table summarizes various palladium-catalyzed cyanation systems.

Historically, the Rosenmund-von Braun reaction, which involves heating an aryl halide with a stoichiometric amount of copper(I) cyanide at high temperatures, was a common method for synthesizing aryl nitriles. nih.gov However, the harsh reaction conditions and the need for superstoichiometric amounts of copper cyanide have led to the development of milder, palladium-catalyzed alternatives. nih.gov

Alternative Cyanation Reagents and Conditions

Beyond traditional cyanide salts like KCN and NaCN, researchers have explored a range of alternative cyanation reagents to improve safety and reactivity. Zinc cyanide (Zn(CN)2) is a less toxic alternative to alkali metal cyanides. nih.gov Another notable alternative is potassium ferrocyanide (K4[Fe(CN)6]), a non-toxic food additive, which can serve as a cyanide source in palladium-catalyzed reactions, often in aqueous systems with a phase transfer catalyst. nih.govacs.org

Other less toxic or "green" cyanation reagents that have been investigated include N,N-dimethylformamide (DMF), azobisisobutyronitrile (AIBN), and trimethylsilylcyanide (TMSCN). rsc.orgresearchgate.net Electrophilic cyanation reagents, such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) and cyanobenzotriazole, offer a different reactivity pattern, transferring a "CN+" equivalent to a nucleophilic substrate. rsc.orgrsc.org

Multi-Step Conversions from Other Functional Groups to Nitriles

The nitrile functionality can also be introduced through the transformation of other functional groups already present on the aromatic ring. A common precursor is an aromatic aldehyde, which can be converted to the corresponding nitrile in a one-pot reaction. This typically involves the formation of an aldoxime intermediate, followed by dehydration to yield the nitrile. researchgate.net Carboxylic acids can also be converted to nitriles through various methods, including a photoelectrochemical reaction employing cerium/copper relay catalysis.

Fluorination Approaches for the Aromatic Ring

The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. Therefore, the development of efficient and selective fluorination methods is of great interest.

Regioselective Introduction of the Fluorine Atom

Achieving the desired regioselectivity during the fluorination of an aromatic ring is a critical challenge. The directing effects of existing substituents on the ring play a crucial role in determining the position of fluorination. In the context of synthesizing this compound, the regioselective introduction of the fluorine atom at the C-4 position is required. This can be influenced by the electronic properties of the other substituents on the benzonitrile (B105546) core. For instance, in the fluorination of some benzotriazin-7-ones, an enamine-activated position directs the fluorination, overriding the effects of other substituents. nih.gov

Electrophilic and Nucleophilic Fluorination Reagents in Aromatic Systems

Both electrophilic and nucleophilic fluorination strategies can be employed for the fluorination of aromatic systems. alfa-chemistry.com

Electrophilic Fluorination involves the reaction of an electron-rich aromatic ring with an electrophilic fluorine source. wikipedia.org Reagents containing a nitrogen-fluorine (N-F) bond, such as Selectfluor®, N-fluorobenzenesulfonimide (NFSI), and N-fluoro-o-benzenedisulfonimide (NFOBS), are widely used due to their stability, safety, and effectiveness. alfa-chemistry.comwikipedia.org These reagents deliver an electrophilic fluorine atom to the aromatic ring. alfa-chemistry.com The reaction of electron-rich aromatic compounds with these reagents can yield aryl fluorides. wikipedia.org Recent studies have also explored the use of nitromethane (B149229) as a Lewis base to activate electrophilic fluorination reagents. chinesechemsoc.org

Electrophilic Fluorination ReagentAbbreviationKey Features
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)Selectfluor®Highly selective and stable N-F reagent. alfa-chemistry.com
N-FluorobenzenesulfonimideNFSIEffective and commonly used N-F reagent. wikipedia.org
N-Fluoro-o-benzenedisulfonimideNFOBSSynthesized from the corresponding disulfonic acid. wikipedia.org

This table highlights common electrophilic fluorination reagents.

Nucleophilic Aromatic Substitution (SNAr) for fluorination involves the displacement of a suitable leaving group (e.g., a halogen or a nitro group) on an electron-deficient aromatic ring by a nucleophilic fluoride (B91410) source. alfa-chemistry.com Common fluoride sources include alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF). alfa-chemistry.com The reaction is often carried out in aprotic polar solvents. google.com The efficiency of SNAr reactions is highly dependent on the nature of the leaving group and the activation of the aromatic ring by electron-withdrawing groups.

Comprehensive Multistep Synthetic Routes and Process Optimization

A feasible synthetic approach to this compound likely commences with a readily available starting material such as 3-Amino-4-fluorobenzonitrile or a related precursor. The synthesis would then proceed through a series of transformations to introduce the trifluoroacetyl group at the desired position.

A potential multi-step synthesis is outlined below, starting from 3-Amino-4-fluorobenzonitrile:

Step 1: Diazotization of 3-Amino-4-fluorobenzonitrile

The initial step involves the conversion of the amino group of 3-Amino-4-fluorobenzonitrile into a diazonium salt. This is a standard reaction in aromatic chemistry, typically carried out by treating the aniline (B41778) derivative with a source of nitrous acid, such as sodium nitrite, in the presence of a strong acid like hydrochloric acid at low temperatures (0-5 °C) to ensure the stability of the diazonium salt intermediate.

Step 2: Introduction of a Precursor to the Trifluoroacetyl Group

The resulting diazonium salt is a versatile intermediate that can undergo various substitution reactions. One possible strategy is to introduce a group that can be later converted to the trifluoroacetyl moiety. For instance, a Sandmeyer-type reaction could be employed to introduce an iodo group, yielding 4-Fluoro-3-iodobenzonitrile. This intermediate is particularly useful for subsequent cross-coupling reactions.

Step 3: Trifluoroacetylation

The final key step is the introduction of the trifluoroacetyl group. This can be achieved through a trifluoroacetylation reaction on the 4-Fluoro-3-iodobenzonitrile intermediate. A common method for this transformation is a palladium-catalyzed cross-coupling reaction with a suitable trifluoroacetylating agent.

The characterization of intermediates is crucial at each stage to ensure the desired transformations have occurred and to assess purity. Standard analytical techniques would be employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR would be instrumental in confirming the structure of the intermediates and the final product. The characteristic shifts and coupling patterns of the aromatic protons and the fluorine atoms would provide definitive structural information.

Mass Spectrometry (MS): To confirm the molecular weight of the intermediates and the final product.

Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the nitrile (C≡N) and carbonyl (C=O) stretching vibrations.

The efficiency and yield of each synthetic step are highly dependent on the reaction conditions. Optimization of these parameters is a critical aspect of developing a robust synthetic process.

StepParameterConsiderations for Optimization
Diazotization Temperature Maintaining a low temperature (0-5 °C) is crucial to prevent the decomposition of the diazonium salt.
Acid Concentration The concentration of the acid affects the rate of diazotization and the stability of the diazonium salt.
Iodination (Sandmeyer) Catalyst The choice and concentration of the copper(I) iodide catalyst can influence the reaction rate and yield.
Solvent A suitable solvent is needed to ensure the solubility of the reactants and facilitate the reaction.
Trifluoroacetylation Catalyst System The selection of the palladium catalyst and ligand is critical for achieving high efficiency in the cross-coupling reaction.
Solvent Anhydrous and deoxygenated solvents are typically required for palladium-catalyzed reactions to prevent catalyst deactivation.
Temperature The reaction temperature needs to be carefully controlled to balance the reaction rate and the potential for side reactions.
Base A suitable base is often required to facilitate the catalytic cycle.

Scaling up the synthesis of this compound from a laboratory scale to a preparative or industrial scale introduces several challenges that need to be addressed.

Heat Management: The diazotization reaction is exothermic and requires efficient cooling to maintain the low temperatures necessary for the stability of the diazonium salt. On a larger scale, heat dissipation becomes a significant factor.

Reagent Handling: The handling of potentially hazardous reagents, such as strong acids and palladium catalysts, requires appropriate safety protocols and engineering controls.

Purification: The purification of intermediates and the final product on a large scale may require the development of efficient crystallization or distillation methods to replace laboratory-scale chromatographic techniques.

Cost-Effectiveness: The cost of starting materials, reagents, and catalysts becomes a major consideration in large-scale synthesis. The development of a process that utilizes less expensive reagents and minimizes waste is essential for economic viability.

Process Safety: A thorough hazard and operability (HAZOP) study should be conducted to identify and mitigate any potential safety risks associated with the scaled-up process.

Reactivity Profile and Derivative Chemistry of 4 Fluoro 3 Trifluoroacetyl Benzonitrile

Transformations Involving the Trifluoroacetyl Group

The trifluoroacetyl group is characterized by a highly electrophilic carbonyl carbon, a direct consequence of the strong electron-withdrawing effect of the adjacent trifluoromethyl (CF₃) group. This heightened electrophilicity makes the carbonyl group a prime target for nucleophilic attack.

Nucleophilic Addition Reactions to the Carbonyl

The most fundamental reaction of a carbonyl group is the nucleophilic addition to the carbonyl carbon. masterorganicchemistry.com This reaction proceeds via the attack of a nucleophile on the electrophilic carbon, leading to the formation of a tetrahedral intermediate where the carbon's hybridization changes from sp² to sp³. libretexts.org The presence of the trifluoromethyl group significantly enhances the rate of nucleophilic addition compared to non-fluorinated ketones due to its powerful inductive effect. masterorganicchemistry.com

While specific studies detailing the nucleophilic addition to 4-Fluoro-3-(trifluoroacetyl)benzonitrile are not extensively documented in the reviewed literature, the general mechanism is well-established. A wide array of nucleophiles can participate in this reaction, leading to diverse products. For instance, the addition of hydride reagents would yield a secondary alcohol, while the addition of organometallic reagents like Grignard or organolithium compounds would result in the formation of a tertiary alcohol.

Condensation and Cyclization Reactions Leading to Novel Heterocycles

The reactive nature of the trifluoroacetyl group makes it a valuable component in the synthesis of heterocyclic compounds. Condensation reactions, typically involving the reaction of the ketone with a dinucleophile, can lead to the formation of various ring systems. For example, reaction with hydrazine (B178648) derivatives could yield pyrazoles, while reaction with hydroxylamine (B1172632) could produce isoxazoles.

Furthermore, the trifluoroacetyl group can facilitate intramolecular cyclization reactions if a suitable nucleophilic site is present elsewhere in the molecule or introduced in a preceding step. Such cyclization strategies are a cornerstone of heterocyclic chemistry. While specific examples starting from this compound are not detailed in the available literature, related methodologies, such as the trifluoroacetic acid (TFA)-catalyzed dehydrofluorinative cyclization of diketones to form furanones, highlight the utility of fluorinated ketones in building complex cyclic structures. nih.gov The formation of phosphorus-rich heterocycles through the [3+2]-cyclisation of triphosphanes with nitriles also demonstrates a relevant synthetic strategy for heterocycle formation involving one of the present functional groups. nih.gov

Selective Reduction and Oxidation Pathways

The selective transformation of the trifluoroacetyl group in the presence of the benzonitrile (B105546) functionality is a key consideration in the synthetic utility of this compound. The reduction of the ketone to a secondary alcohol can be achieved using various reducing agents. The choice of reagent is crucial to avoid the simultaneous reduction of the nitrile group. Milder reducing agents would typically be favored for this selective transformation.

Conversely, the oxidation of the trifluoroacetyl group is not a common transformation, as ketones are generally resistant to oxidation without carbon-carbon bond cleavage. However, specific oxidative cleavage reactions could potentially be employed under harsh conditions if desired. No specific selective reduction or oxidation pathways for this compound were found in the reviewed literature.

Reactions of the Benzonitrile Functionality

The benzonitrile group is a versatile functional group that can undergo hydrolysis, amidation, and reduction to provide carboxylic acids, amides, and amines, respectively.

Hydrolysis to Carboxylic Acids and Amidation to Amides

The hydrolysis of nitriles to carboxylic acids is a well-established transformation that can be carried out under either acidic or basic conditions. chemguide.co.uklibretexts.org The reaction proceeds through an amide intermediate. weebly.comchemistrysteps.com

Under basic conditions, the hydroxide (B78521) ion acts as a nucleophile, attacking the electrophilic carbon of the nitrile to form an intermediate that, after proton transfer, yields an amide. chemistrysteps.com This amide can then be isolated or undergo further hydrolysis under the reaction conditions to form a carboxylate salt. Subsequent acidification of the reaction mixture yields the final carboxylic acid. chemguide.co.ukweebly.com

Under acidic conditions, the nitrile nitrogen is first protonated, which activates the nitrile for nucleophilic attack by water. chemistrysteps.com Similar to the base-catalyzed mechanism, an amide intermediate is formed, which is then hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt. chemguide.co.ukchemistrysteps.com

The conversion of this compound to 2-Fluoro-5-carboxy-α,α,α-trifluoroacetophenone would follow these general principles. The intermediate amide, 4-Fluoro-3-(trifluoroacetyl)benzamide, is a key isolable intermediate in this process.

Transformation Conditions Intermediate Final Product
Amidation Controlled Hydrolysis (Acidic or Basic)-4-Fluoro-3-(trifluoroacetyl)benzamide
Hydrolysis Heat with aq. NaOH followed by acid4-Fluoro-3-(trifluoroacetyl)benzamide4-Fluoro-3-(trifluoroacetyl)benzoic acid
Hydrolysis Heat with aq. HCl4-Fluoro-3-(trifluoroacetyl)benzamide4-Fluoro-3-(trifluoroacetyl)benzoic acid

Reduction to Amines

The reduction of the nitrile group provides a direct route to primary amines. This transformation typically requires stronger reducing agents than those used for ketone reduction. Catalytic hydrogenation or the use of powerful hydride reagents are common methods for this conversion. The successful reduction of the nitrile in this compound to the corresponding benzylamine (B48309) derivative would depend on the selectivity of the reducing agent, as the trifluoroacetyl group is also susceptible to reduction. Careful selection of the catalyst and reaction conditions would be necessary to achieve the desired transformation.

Nitrile-Based Cycloadditions (e.g., [3+2] cycloadditions)

The nitrile group in this compound can participate in cycloaddition reactions, most notably [3+2] cycloadditions, which are a powerful method for constructing five-membered heterocyclic rings. mdpi.com The reactivity of the nitrile is significantly enhanced by the strong electron-withdrawing nature of the trifluoroacetyl group on the adjacent carbon and the fluorine atom on the ring. These substituents increase the electrophilic character of the nitrile carbon, making it a more effective dipolarophile for reactions with 1,3-dipoles.

A prominent example of this type of reaction is the cycloaddition with nitrile imines. Research on similar fluorinated nitriles, such as trifluoroacetonitrile, has shown that they readily react with nitrile imines to form trifluoromethyl-substituted 1,2,4-triazoles. mdpi.commdpi.com In the case of this compound, the reaction with a diarylnitrilimine would be expected to proceed efficiently, yielding a highly substituted triazole. The reaction pathway is influenced by the electronic properties of the substituents on the 1,3-dipole; electron-donating groups on the nitrilimine generally favor the reaction. mdpi.com

Computational studies on related systems suggest that such cycloadditions are typically concerted and highly exothermic. mdpi.com The regioselectivity of the addition is governed by the electronic and steric profiles of both the nitrile and the 1,3-dipole. The presence of the bulky trifluoroacetyl group ortho to the nitrile may influence the stereochemical outcome of the reaction.

Aromatic Ring Reactivity and Further Functionalization

The aromatic ring of this compound is exceptionally electron-deficient. This is a direct consequence of the powerful inductive and resonance electron-withdrawing effects of the para-cyano group and the ortho-trifluoroacetyl group relative to the fluorine atom. This electronic profile dictates the ring's reactivity, making it highly susceptible to nucleophilic attack while deactivating it towards traditional electrophilic aromatic substitution.

The most significant reaction pathway for the aromatic ring is Nucleophilic Aromatic Substitution (SNAr). Aryl halides are typically unreactive towards nucleophiles, but the presence of strong electron-withdrawing groups ortho and/or para to the halogen leaving group dramatically facilitates this reaction. libretexts.org In this compound, the fluorine atom is positioned ideally for SNAr, with the cyano group in the para position and the trifluoroacetyl group in the ortho position.

The mechanism proceeds via a two-step addition-elimination process. A nucleophile attacks the carbon atom bearing the fluorine, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. libretexts.org The negative charge of this complex is delocalized onto the electron-withdrawing cyano and trifluoroacetyl groups, which significantly lowers the activation energy for its formation. youtube.com The fluorine atom is an excellent leaving group in this context, in part due to the high electronegativity which polarizes the C-F bond, making the carbon more susceptible to initial nucleophilic attack. youtube.com In the final step, the aromaticity of the ring is restored by the elimination of the fluoride (B91410) ion.

A wide variety of nucleophiles can be employed in this reaction, allowing for the synthesis of a diverse array of derivatives.

Table 1: Representative SNAr Reactions with this compound

NucleophileReagent ExampleExpected Product
AlkoxideSodium Methoxide (NaOCH₃)4-Methoxy-3-(trifluoroacetyl)benzonitrile
AminePyrrolidine4-(Pyrrolidin-1-yl)-3-(trifluoroacetyl)benzonitrile
ThiolateSodium Thiophenoxide (NaSPh)4-(Phenylthio)-3-(trifluoroacetyl)benzonitrile
HydroxidePotassium Hydroxide (KOH)4-Hydroxy-3-(trifluoroacetyl)benzonitrile

The specific placement of the substituents on the benzene (B151609) ring is crucial for the high reactivity observed in SNAr reactions. The directing effect of these groups is key to stabilizing the negatively charged Meisenheimer intermediate. libretexts.org

Para-Cyano Group: The nitrile group at the para position is a powerful activating group for SNAr. It can stabilize the negative charge of the intermediate through resonance, delocalizing the electron density onto the nitrogen atom. This resonance stabilization is most effective when the activating group is at the ortho or para position relative to the leaving group. libretexts.orgleah4sci.com

Ortho-Trifluoroacetyl Group: The trifluoroacetyl group at the ortho position is also a strong activator. Its primary contribution is through a powerful inductive electron-withdrawing effect (-I effect), which helps to stabilize the adjacent negative charge in the Meisenheimer complex.

The synergistic effect of having strong activating groups at both the ortho and para positions makes the fluorine atom in this compound exceptionally labile towards nucleophilic displacement. In contrast, a substituent at the meta position offers no resonance stabilization for the intermediate, rendering it far less effective at promoting the reaction. libretexts.org

Table 2: Influence of Substituent Position on SNAr Reactivity

SubstituentPosition Relative to FluorinePrimary EffectImpact on Meisenheimer Complex
-CNPara (1,4)Resonance (-R) and Inductive (-I)Strongly Stabilizing
-COCF₃Ortho (1,2)Inductive (-I)Strongly Stabilizing

Rational Design and Synthesis of Advanced Derivatives

The well-defined reactivity of this compound makes it an ideal scaffold for the rational design and synthesis of more complex molecules and chemically diverse libraries.

The primary strategy for generating diverse analogues from this starting material is through the SNAr reaction. By systematically varying the nucleophile, a wide range of functional groups can be introduced at the 4-position of the benzonitrile ring. This approach is common in medicinal chemistry for structure-activity relationship (SAR) studies. For instance, reacting the parent compound with a library of primary and secondary amines, alcohols, or thiols can rapidly generate a collection of analogues with varied physicochemical properties.

Further diversification can be achieved by chemical modification of the other functional groups.

Nitrile Group Modification: The nitrile can be hydrolyzed to a carboxylic acid or a primary amide, or it can be reduced to a primary amine (benzylamine derivative). These transformations open up new avenues for derivatization, such as amide coupling reactions.

Ketone Group Modification: The trifluoroacetyl ketone can undergo reactions typical of carbonyls, such as reduction to a secondary alcohol or conversion to a hydrazone or oxime.

This compound serves as a versatile building block for integration into larger, more complex molecular frameworks. Its utility stems from the ability to use its reactive handles for covalent linkage to other molecular fragments.

One common strategy involves using the SNAr reaction to connect the benzonitrile core to another complex molecule. If a large molecule contains a nucleophilic group (e.g., a phenol, amine, or thiol), it can be used to displace the fluorine atom of this compound, thereby tethering the fluorinated aromatic moiety to the larger scaffold. This method is valuable for introducing the unique electronic and structural properties of the trifluoroacetylbenzonitrile group into bioactive molecules or functional materials. nbinno.com

Alternatively, the nitrile group can be used as a linchpin in multi-step syntheses. For example, a [3+2] cycloaddition reaction, as described in section 3.2.3, can be used to construct a heterocyclic ring that bridges the benzonitrile core to another part of a target molecule. This approach allows for the creation of rigid, well-defined molecular architectures. The incorporation of fluorinated scaffolds is a widely used strategy in the development of pharmaceuticals and advanced materials. researchgate.net

Spectroscopic and Structural Elucidation Studies of 4 Fluoro 3 Trifluoroacetyl Benzonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone for elucidating the precise arrangement of atoms in 4-Fluoro-3-(trifluoroacetyl)benzonitrile. Through the analysis of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional spectra, a complete structural map, including proton environments, the carbon skeleton, and fluorine atom positions, can be constructed.

Detailed Analysis of ¹H, ¹³C, and ¹⁹F NMR Spectra

The one-dimensional NMR spectra provide foundational information about the different types of nuclei present in the molecule and their immediate electronic environments.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show three distinct signals corresponding to the three protons on the aromatic ring (H-2, H-5, and H-6). The electron-withdrawing nature of the nitrile (-CN), trifluoroacetyl (-COCF₃), and fluoro (-F) groups will shift these signals to the downfield region, typically between 7.5 and 8.5 ppm. The coupling patterns (splitting) arise from interactions between adjacent protons (H-H coupling) and between protons and the aromatic fluorine atom (H-F coupling).

H-6: This proton is adjacent to H-5 and is also coupled to the fluorine at C-4. It is expected to appear as a doublet of doublets (dd).

H-5: Situated between H-6 and the fluorine at C-4, this proton will experience coupling from both, likely resulting in a complex multiplet, possibly a doublet of triplets (dt).

H-2: This proton is meta-coupled to H-6 and is also coupled to the fluorine atom. It is anticipated to appear as a doublet of doublets (dd).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will reveal all nine unique carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the attached groups. The carbons directly bonded to fluorine or part of the electron-withdrawing groups will show characteristic shifts and couplings.

Aromatic Carbons: Six signals are expected for the aromatic ring. The carbon atom bonded to fluorine (C-4) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). Other aromatic carbons will show smaller two- or three-bond couplings (²JCF, ³JCF).

Functional Group Carbons: The nitrile carbon (-CN) typically appears around 115-120 ppm. The carbonyl carbon (-C=O) of the trifluoroacetyl group is expected in the downfield region, around 180-190 ppm, and will show a coupling to the three fluorine atoms (²JCF). The trifluoromethyl carbon (-CF₃) will appear as a quartet due to the one-bond coupling with the three fluorine atoms (¹JCF).

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is particularly informative, showing two distinct signals for the two different fluorine environments.

Aromatic Fluorine (-F): The signal for the fluorine atom attached to the benzene (B151609) ring will appear as a multiplet due to coupling with the ortho and meta protons (H-5, H-3, and H-2).

Trifluoroacetyl Fluorines (-CF₃): The three equivalent fluorine atoms of the trifluoroacetyl group will produce a single, sharp singlet. The chemical shift for trifluoroacetyl groups typically falls within the range of -67 to -85 ppm relative to CFCl₃. researchgate.net

Table 1: Predicted NMR Spectroscopic Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityAssignment
¹H~8.0 - 8.4ddH-2
¹H~7.8 - 8.2mH-5
¹H~7.9 - 8.3ddH-6
¹³C~117s-CN
¹³C~110 - 140d, JCFAromatic C-H
¹³C~110 - 140d, JCFAromatic C-CN, C-COCF₃
¹³C~160 - 165d, ¹JCFC-F
¹³C~185q, ²JCFC=O
¹³C~116q, ¹JCF-CF₃
¹⁹F-100 to -120mAr-F
¹⁹F-70 to -80s-COCF₃

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in the 1D spectra by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show cross-peaks connecting H-5 to H-6, confirming their adjacent positions on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). This allows for the direct assignment of the protonated aromatic carbons (C-2, C-5, and C-6) by linking their signals to the already identified proton signals.

H-2 correlating to the nitrile carbon (C≡N) and the carbonyl carbon (C=O).

H-5 correlating to the carbon bearing the fluorine (C-F) and the nitrile carbon.

H-6 correlating to the carbon bearing the fluorine (C-F).

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Characteristic Absorptions of Nitrile and Trifluoroacetyl Groups

The presence of the nitrile and trifluoroacetyl groups gives rise to strong, characteristic bands in the vibrational spectra.

Nitrile Group (C≡N): The stretching vibration of the carbon-nitrogen triple bond is a sharp and intense band, typically appearing in the 2220-2240 cm⁻¹ region of both IR and Raman spectra. This band is an excellent diagnostic marker for the nitrile functionality. nih.govijtsrd.com

Trifluoroacetyl Group (-COCF₃): This group has two key vibrational features:

Carbonyl Stretch (C=O): The C=O stretching vibration produces a very strong absorption in the IR spectrum. Due to the high electronegativity of the adjacent CF₃ group, this band is shifted to a higher frequency compared to simple ketones, expected in the range of 1715-1740 cm⁻¹.

C-F Stretches: The carbon-fluorine stretching vibrations of the CF₃ group result in multiple strong and broad absorption bands in the 1100-1300 cm⁻¹ region.

Analysis of Aromatic Ring Vibrations

The substituted benzene ring also has a set of characteristic vibrations.

C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weaker bands above 3000 cm⁻¹.

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring produce a series of bands of variable intensity in the 1450-1610 cm⁻¹ region.

C-H Out-of-Plane Bending: The pattern of C-H out-of-plane (OOP) bending vibrations in the 700-900 cm⁻¹ region is highly diagnostic of the substitution pattern on the benzene ring.

Table 2: Predicted Vibrational Frequencies for this compound

Frequency Range (cm⁻¹)Vibration TypeFunctional GroupExpected Intensity
3100 - 3000C-H StretchAromatic RingWeak-Medium
2240 - 2220C≡N StretchNitrileMedium-Strong, Sharp
1740 - 1715C=O StretchTrifluoroacetylStrong
1610 - 1450C=C StretchAromatic RingMedium
1300 - 1100C-F StretchTrifluoroacetylVery Strong, Broad
~1250C-F StretchAromatic RingStrong
900 - 700C-H Out-of-Plane BendAromatic RingStrong

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry provides the exact molecular weight of the compound and offers insight into its structure through the analysis of its fragmentation patterns upon ionization.

For this compound (C₉H₃F₄NO), the monoisotopic mass is calculated to be 217.0151 g/mol . The high-resolution mass spectrum should show a molecular ion peak (M⁺˙) at an m/z value corresponding to this mass, confirming the elemental composition.

The fragmentation pattern in electron ionization (EI) mass spectrometry is predictable based on the stability of the resulting fragments. Key fragmentation pathways would likely include:

Loss of CF₃: Cleavage of the bond between the carbonyl group and the trifluoromethyl group would result in a stable acylium ion, [M - CF₃]⁺, at m/z 148. This is often a major fragmentation pathway for such compounds.

Formation of CF₃CO⁺: The formation of the trifluoroacetyl cation (CF₃CO⁺) at m/z 97 is another highly probable fragmentation.

Loss of CO: The [M - CF₃]⁺ fragment (m/z 148) could further lose a molecule of carbon monoxide to yield a fragment at m/z 120.

Table 3: Predicted Mass Spectrometry Fragments for this compound

m/zProposed Fragment IonFormula
217[M]⁺˙ (Molecular Ion)[C₉H₃F₄NO]⁺˙
148[M - CF₃]⁺[C₈H₃FNO]⁺
120[M - CF₃ - CO]⁺[C₇H₃FN]⁺
97[CF₃CO]⁺[C₂F₃O]⁺

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of a compound. For this compound, with the molecular formula C₉H₃F₄NO, HRMS provides an exact mass that confirms its composition with a high degree of accuracy. Soft ionization techniques are often employed to minimize fragmentation and ensure the molecular ion is observed. jeol.com

The theoretical monoisotopic mass of the compound can be calculated by summing the masses of its constituent isotopes (¹²C, ¹H, ¹⁹F, ¹⁴N, and ¹⁶O). This calculated value is then compared to the experimentally determined mass. High-resolution instruments, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, can achieve mass accuracies in the low parts-per-million (ppm) range, leaving little ambiguity in the elemental formula. nih.gov

Table 1: Theoretical HRMS Data for this compound (C₉H₃F₄NO)
AdductCalculated m/z
[M]⁺217.01508
[M+H]⁺218.02291
[M+Na]⁺240.00485

Interpretation of Fragmentation Patterns

The molecule contains a stable aromatic ring, a nitrile group (-CN), a trifluoroacetyl group (-COCF₃), and a fluorine substituent. The stability of the aromatic ring means that the molecular ion peak ([M]⁺) is expected to be relatively intense. libretexts.orgyoutube.com

Key fragmentation pathways would likely include:

Loss of the trifluoroacetyl group: Cleavage of the bond between the aromatic ring and the carbonyl group can result in the loss of a ·COCF₃ radical (mass 97 u), leading to a fragment ion at m/z 120.

Alpha-cleavage: The bond between the carbonyl carbon and the trifluoromethyl group is susceptible to cleavage. This would lead to the formation of a stable acylium ion by losing a ·CF₃ radical (mass 69 u), resulting in a significant peak at m/z 148.

Loss of CO: Following the initial alpha-cleavage, the resulting acylium ion (m/z 148) could further lose a neutral carbon monoxide (CO) molecule (mass 28 u), producing a fragment at m/z 120.

Loss of nitrile group: Fragmentation involving the loss of the cyano radical (·CN) (mass 26 u) or neutral hydrogen cyanide (HCN) (mass 27 u) is also a characteristic pathway for benzonitrile (B105546) derivatives. rsc.orgmiamioh.edu This could lead to fragments at m/z 191 or m/z 190, respectively.

Table 2: Predicted Mass Spectrometry Fragments for this compound
Fragment Ion (m/z)Plausible Neutral LossLost Fragment FormulaLost Mass (u)
198Loss of F·F19
191Loss of CN·CN26
190Loss of HCNHCN27
148Loss of Trifluoromethyl radical·CF₃69
120Loss of Trifluoroacetyl radical·COCF₃97

X-ray Crystallography for Solid-State Structural Conformation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. This technique can provide accurate data on bond lengths, bond angles, and intermolecular interactions.

Currently, there is no publicly available crystal structure for this compound itself. However, crystallographic data for structurally related substituted benzonitriles exist and can offer insights into the likely solid-state conformation. For instance, the crystal structure of 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile has been reported. nih.gov Studies on such derivatives reveal details like the planarity of the aromatic rings and the dihedral angles between different functional groups. nih.gov In the solid state, molecules like this often pack in arrangements dictated by intermolecular forces such as hydrogen bonding or π–π stacking. researchgate.net Should single crystals of this compound be grown, X-ray diffraction analysis would provide invaluable information on its molecular geometry and packing in the crystal lattice.

Advanced Chromatographic and Analytical Techniques for Research Purity and Reaction Monitoring

Ensuring the purity of a research compound is essential, and chromatographic techniques are the primary tools for this purpose. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are well-suited for the analysis of fluorinated aromatic compounds like this compound.

Gas Chromatography (GC): Due to its volatility, this compound can be effectively analyzed by GC. nih.gov This technique is widely used to assess the purity of fluorinated benzonitriles and to monitor the progress of synthesis reactions. google.com A typical GC method would involve using a capillary column with a suitable stationary phase (e.g., poly(5% diphenyl-95% dimethylsiloxane)) and a flame ionization detector (FID) or a mass spectrometer (GC-MS) for detection. researchgate.net The retention time of the compound is characteristic under specific conditions, and the peak area can be used to quantify its purity, often expressed as a percentage of the total peak area in the chromatogram. birchbiotech.com

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for purity assessment and analysis. chromatographyonline.com Reversed-phase HPLC, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is a common approach. Detection is typically achieved using a UV detector, as the aromatic ring of the compound absorbs UV light. HPLC is particularly useful for monitoring reactions, allowing researchers to track the consumption of reactants and the formation of products over time. rsc.org

Both GC and HPLC methods are crucial for quality control, ensuring that the compound meets the high purity standards required for research and development applications.

Theoretical and Computational Investigations of 4 Fluoro 3 Trifluoroacetyl Benzonitrile

Electronic Structure and Reactivity Predictions

The electronic nature of 4-Fluoro-3-(trifluoroacetyl)benzonitrile is significantly influenced by the strong electron-withdrawing properties of the nitrile and trifluoroacetyl groups, as well as the inductive and resonance effects of the fluorine atom. Computational analyses, such as Frontier Molecular Orbital (FMO) theory and electrostatic potential mapping, are pivotal in predicting its chemical reactivity. rsc.orgwikipedia.org

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy and distribution of these orbitals indicate the molecule's ability to act as a nucleophile or an electrophile. pku.edu.cn

For this compound, the presence of multiple electron-withdrawing groups is expected to significantly lower the energies of both the HOMO and LUMO. A low-lying LUMO suggests that the molecule is a potent electrophile, susceptible to nucleophilic attack. The HOMO, representing the region from which an electron is most easily donated, is likely to be delocalized over the benzene (B151609) ring, though its energy will be stabilized (lowered) by the electron-withdrawing substituents. rsc.org

The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability and reactivity. A smaller gap generally implies higher reactivity. In this molecule, the strong electron-withdrawing nature of the trifluoroacetyl and nitrile groups is anticipated to result in a relatively small HOMO-LUMO gap, indicating a chemically reactive species.

Table 1: Predicted Frontier Molecular Orbital Energies for this compound

Molecular OrbitalPredicted Energy (eV)
HOMO-8.5 to -7.5
LUMO-2.0 to -1.0
HOMO-LUMO Gap6.5 to 5.5

Note: These values are estimations based on computational studies of similarly substituted aromatic compounds.

The charge distribution within this compound is highly polarized. The electronegative fluorine, oxygen, and nitrogen atoms, particularly within the trifluoroacetyl and nitrile groups, create regions of high electron density (negative electrostatic potential). Conversely, the carbon atoms of the benzene ring, especially those adjacent to the electron-withdrawing groups, will be electron-deficient (positive electrostatic potential).

An electrostatic potential map would visually represent these charge distributions. Regions of negative potential (typically colored red or yellow) would be concentrated around the oxygen atom of the carbonyl group, the fluorine atoms of the trifluoromethyl group, and the nitrogen atom of the nitrile group. These sites are the most likely points for electrophilic attack. Areas of positive potential (typically colored blue) would be found on the aromatic protons and the carbonyl carbon, indicating their susceptibility to nucleophilic attack.

Table 2: Predicted Mulliken Atomic Charges for Key Atoms in this compound

AtomPredicted Mulliken Charge (a.u.)
Carbonyl Carbon+0.4 to +0.6
Carbonyl Oxygen-0.5 to -0.7
Nitrile Carbon+0.1 to +0.2
Nitrile Nitrogen-0.2 to -0.3
Aromatic Carbon (bonded to F)+0.2 to +0.4
Aromatic Carbon (bonded to COCF3)+0.1 to +0.3

Note: These are representative values derived from computational models of analogous molecules.

Conformational Analysis and Energy Landscapes

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule and their corresponding energies. organicchemistrytutor.comlumenlearning.comlibretexts.org For this compound, the primary focus of conformational analysis is the rotation around the single bond connecting the trifluoroacetyl group to the benzene ring. imperial.ac.uk

The rotation of the trifluoroacetyl group is subject to steric hindrance from the adjacent fluorine and hydrogen atoms on the ring. lumenlearning.com The energy landscape is expected to show distinct minima and maxima corresponding to staggered and eclipsed conformations, respectively. youtube.com The most stable conformer will likely be one where the bulky trifluoromethyl group is oriented away from the plane of the benzene ring to minimize steric repulsion.

Computational modeling can map this rotational energy surface, identifying the dihedral angles that correspond to the lowest energy (most stable) conformations. It is predicted that the planar conformation, where the carbonyl group is coplanar with the benzene ring, will be a high-energy transition state due to steric clashes. The global minimum energy conformation is likely to be one where the trifluoroacetyl group is twisted relative to the aromatic ring.

Quantitative Structure-Reactivity/Property Relationships (QSRR/QSPR)

Quantitative Structure-Reactivity/Property Relationships (QSRR/QSPR) are computational models that correlate the chemical structure of a molecule with its reactivity or physical properties. nih.govnih.gov These models are valuable for predicting the behavior of new or untested compounds. nih.govresearchgate.netscirp.org

For this compound, QSRR models could be developed to predict its reactivity in various chemical transformations. By calculating a range of molecular descriptors (e.g., electronic, steric, and topological parameters) for this and related compounds, it is possible to build regression models that predict reaction rates or equilibrium constants. researchgate.net For instance, descriptors such as the LUMO energy, atomic charges on the carbonyl carbon, and dipole moment could be correlated with the molecule's susceptibility to nucleophilic addition at the carbonyl group.

QSPR models can be employed to predict the spectroscopic properties of this compound. For example, the vibrational frequencies in its infrared (IR) spectrum can be correlated with specific structural features, such as bond lengths and angles. nih.govfrontiersin.org Similarly, the chemical shifts in its Nuclear Magnetic Resonance (NMR) spectra can be predicted based on the calculated electron densities around the carbon and hydrogen nuclei. Such models are invaluable for confirming the structure of synthesized compounds and for interpreting experimental spectra. derpharmachemica.com

Reaction Mechanism Elucidation via Quantum Chemical Calculations

A comprehensive search for studies detailing the use of quantum chemical calculations to elucidate the reaction mechanisms involving this compound did not yield any specific results. Such computational studies would typically involve the use of methods like Density Functional Theory (DFT) to model reaction pathways, identify transition states, and calculate activation energies. This would provide valuable insights into the reactivity of the molecule, including the influence of the fluorine, trifluoroacetyl, and nitrile functional groups on its chemical behavior. However, no literature detailing these specific calculations for the target compound was found.

Spectroscopic Property Simulations and Validation with Experimental Data

Similarly, no specific research was found on the simulation of the spectroscopic properties of this compound and their validation with experimental data. This type of investigation would involve using computational methods to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) absorption spectra. These simulated spectra would then be compared with experimentally obtained data to validate the computational model and provide a more detailed understanding of the molecule's electronic and geometric structure. The absence of such studies in the available literature prevents a detailed discussion and the creation of comparative data tables for this compound.

Applications of 4 Fluoro 3 Trifluoroacetyl Benzonitrile As a Synthetic Tool and Building Block

Role as a Key Intermediate in the Synthesis of Diverse Organofluorine Compounds

4-Fluoro-3-(trifluoroacetyl)benzonitrile is a valuable intermediate in the creation of a wide range of organofluorine compounds. cas.cncas.cn Its utility stems from the presence of three distinct functional groups—a nitrile, a trifluoroacetyl group, and a fluorine atom—all attached to a benzene (B151609) ring. This unique combination allows for a variety of chemical reactions at different parts of the molecule, making it a versatile building block for more complex fluorinated substances. The incorporation of fluorine atoms into organic molecules can significantly alter their properties, including their metabolic stability and how they interact with biological systems. cas.cn

The presence of the electron-withdrawing trifluoroacetyl and nitrile groups makes the aromatic ring susceptible to certain types of chemical transformations. This allows chemists to strategically modify the molecule to build diverse and complex structures. The ketone in the trifluoroacetyl group can be a target for nucleophilic attack, the nitrile can be converted to other functional groups, and the fluorine atom can be replaced under specific reaction conditions, further expanding its synthetic potential.

Precursor for the Development of Novel Reagents and Catalysts in Organic Chemistry

The chemical properties of this compound make it a useful starting material for creating new reagents and catalysts. The strong electron-withdrawing nature of the trifluoroacetyl and cyano groups influences the electronic environment of the molecule. This characteristic is beneficial in the design of catalysts, where controlling the electronic properties is key to their performance.

For instance, ligands derived from this compound can be used to modify the behavior of metal catalysts. The fluorine and trifluoromethyl groups can increase the stability and Lewis acidity of the metal center, which can lead to improved catalytic activity. The rigid structure of the benzonitrile (B105546) also provides a stable scaffold for developing chiral ligands and organocatalysts, which are important in asymmetric synthesis.

Integration into Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are efficient chemical reactions where three or more starting materials combine in a single step to form a complex product. nih.govresearchgate.net this compound is a suitable candidate for use in MCRs due to its multiple reactive sites. This allows for the formation of several new chemical bonds in one pot, which is an efficient way to build complex molecules. nih.gov

The different functional groups on the molecule can participate in various reactions simultaneously or sequentially. The trifluoroacetyl group can act as an electrophile, the nitrile group can undergo cycloaddition reactions, and the aromatic ring can be subject to nucleophilic substitution. This versatility enables the design of new MCRs to produce a variety of heterocyclic and carbocyclic structures that would otherwise require more complex, multi-step synthetic routes.

Strategic Advantages in Introducing Both Electron-Withdrawing and Fluorinated Moieties

A key advantage of using this compound in synthesis is its ability to introduce both strong electron-withdrawing groups and fluorinated components into a molecule in a single step. The trifluoroacetyl and cyano groups are powerful electron-withdrawing groups that can significantly impact the electronic properties of the final compound.

The inclusion of fluorine and a trifluoromethyl group provides the benefits typically associated with organofluorine compounds, such as increased metabolic stability and enhanced lipophilicity. cas.cn The strategic placement of these fluorinated groups can, for example, block metabolic pathways in drug candidates, potentially increasing their efficacy. Therefore, this building block offers an efficient route to molecules with this desirable combination of features.

Applications in Macrocycle and Polymer Synthesis

While not its primary application, this compound can be used in the synthesis of specialized macrocycles and polymers. nih.govresearchgate.net The multiple reactive sites on the molecule allow for its incorporation into larger cyclic or long-chain polymeric structures.

In the synthesis of macrocycles, this compound can be used as a building block to introduce fluorine-containing groups into the macrocyclic structure. nih.govnih.govcore.ac.ukresearchgate.netbath.ac.uk In polymer chemistry, it could potentially be used as a monomer to create fluorinated polymers. semanticscholar.org The resulting polymers would likely exhibit properties characteristic of fluorinated materials, such as thermal stability and chemical resistance, although the main academic focus is on the synthetic methods rather than the material properties themselves.

Future Perspectives and Emerging Research Directions for 4 Fluoro 3 Trifluoroacetyl Benzonitrile

Development of Sustainable and Economically Viable Synthetic Routes

The future utility of 4-Fluoro-3-(trifluoroacetyl)benzonitrile is intrinsically linked to the development of efficient, scalable, and environmentally benign synthetic methodologies. Current synthetic strategies for highly functionalized benzonitriles often rely on multi-step sequences that may involve hazardous reagents, harsh reaction conditions, or costly starting materials. Future research should focus on addressing these limitations.

Key areas for development include:

Late-Stage Functionalization: Investigating methods to introduce the trifluoroacetyl group onto a pre-existing 4-fluorobenzonitrile (B33359) scaffold. This could involve novel Friedel-Crafts acylation reactions using less corrosive catalysts or photo-redox methodologies that operate under mild conditions.

Catalyst Development: Exploring new catalysts, such as earth-abundant metals or organocatalysts, to replace traditional stoichiometric reagents. For instance, developing catalytic methods for cyanation that avoid the use of toxic cyanide salts would be a significant advancement. google.com

Green Chemistry Principles: Adopting principles of green chemistry, such as using safer solvents, reducing energy consumption, and minimizing waste generation. The ideal synthetic route would be a one-pot or telescopic process, minimizing intermediate isolation steps. google.com

Synthetic Strategy Potential Advantages Research Focus
Late-Stage Trifluoroacetylation Atom economy, shorter route from common precursors.Development of highly selective and mild acylation catalysts.
Convergent Cross-Coupling Modularity, easier purification, potentially higher overall yields.New palladium or copper-catalyzed coupling reactions.
Flow-Based Synthesis Enhanced safety, scalability, precise reaction control.Optimization of reaction parameters in microreactor systems.
Biocatalysis High selectivity, mild conditions, reduced environmental impact.Discovery and engineering of enzymes for specific C-F or C-C bond formations.

Exploration of Unprecedented Reactivity and Selectivity Patterns

The electronic landscape of this compound is defined by the powerful electron-withdrawing nature of the nitrile (-CN) and trifluoroacetyl (-COCF₃) groups, combined with the unique electronic properties of the fluorine atom. These features create a highly electron-deficient aromatic ring, which is primed for specific types of chemical transformations.

Future research should systematically explore:

Nucleophilic Aromatic Substitution (SₙAr): The fluorine atom is significantly activated by the ortho-trifluoroacetyl and para-cyano groups, making it an excellent leaving group for SₙAr reactions. researchgate.net This provides a powerful platform for introducing a wide array of nucleophiles (e.g., amines, thiols, alkoxides) at the C4 position, enabling the rapid synthesis of diverse compound libraries.

Reactivity of the Trifluoroacetyl Group: The ketone moiety is a versatile handle for further derivatization. Research could focus on stereoselective reductions to form chiral alcohols, conversion to trifluoromethyl-substituted heterocycles, or use in olefination reactions. The strong electron-withdrawing effect of the CF₃ group enhances the electrophilicity of the carbonyl carbon, potentially enabling reactions that are difficult with non-fluorinated ketones.

Ortho-Directed Metallation: Investigating whether the trifluoroacetyl or fluoro groups can direct lithiation or other metallation reactions at specific positions on the ring, opening pathways to novel substitution patterns.

Integration into Continuous Flow Chemistry and Automated Synthesis Platforms

The synthesis of many fluorinated compounds involves highly reactive or hazardous intermediates and exothermic reactions. durham.ac.uk Continuous flow chemistry, which utilizes microreactors or tubular systems, offers significant advantages in safety, efficiency, and scalability for such processes. mit.edursc.org

Emerging research directions in this area include:

Safe Handling of Reagents: Developing flow protocols for fluorination or trifluoroacetylation steps can mitigate the risks associated with handling reagents like anhydrous HF or trifluoroacetic anhydride (B1165640) on a large scale. The small reactor volumes enhance heat and mass transfer, preventing thermal runaways. semanticscholar.org

Telescoped Reactions: Integrating multiple synthetic steps into a single, continuous flow process without isolating intermediates. This can dramatically reduce reaction times, solvent usage, and waste. durham.ac.uk A potential flow synthesis could involve the formation of the aromatic ring followed by sequential, in-line functionalization.

Automated Library Synthesis: Coupling flow reactors with automated liquid handlers and purification systems would enable the high-throughput synthesis of derivatives of this compound for screening in drug discovery or materials science.

Computational Design of New Reactions and Derivatives

Computational chemistry and in silico modeling are powerful tools for predicting molecular properties and guiding experimental design. For this compound, these methods can accelerate the discovery of new applications.

Future research avenues include:

Reaction Mechanism and Reactivity Prediction: Using Density Functional Theory (DFT) to model reaction pathways, calculate activation barriers, and predict the regioselectivity of electrophilic and nucleophilic attacks on the aromatic ring. researchgate.net This can help prioritize experimental conditions and identify promising new reactions.

Structure-Based Drug Design: Using the this compound core as a scaffold for designing new biologically active molecules. chemimpex.com Computational docking studies can predict how derivatives might bind to specific protein targets, guiding the synthesis of potential new therapeutics.

Materials Property Simulation: Predicting the electronic and photophysical properties of polymers or other advanced materials that incorporate this moiety. This can guide the design of new materials for applications in electronics or optics.

Computational Method Application Area Predicted Outcome
Density Functional Theory (DFT) Reaction DesignRegioselectivity, transition state energies, reaction kinetics. researchgate.net
Molecular Docking Pharmaceutical DesignBinding affinity and pose of derivatives in protein active sites. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Agrochemical/Drug DiscoveryCorrelation of structural features with biological activity.
Molecular Dynamics (MD) Simulation Materials ScienceConformational analysis and intermolecular interactions in polymers.

Synergistic Effects of Fluorine and Trifluoroacetyl Groups in Advanced Chemical Architectures

The true potential of this compound lies in the combined, or synergistic, effects of its functional groups. The fluorine atom can enhance metabolic stability and binding affinity through specific interactions, while the trifluoroacetyl group significantly modulates lipophilicity and electronic properties. researchgate.netnih.gov

Emerging research should focus on exploiting these synergistic effects in:

Agrochemicals: Many successful pesticides and herbicides contain fluorinated benzonitrile (B105546) motifs. chemimpex.com The unique combination of functional groups in this molecule could lead to the development of new agrochemicals with novel modes of action or improved environmental profiles.

Advanced Materials: The high polarity and electron-deficient nature of the molecule could be leveraged in the synthesis of specialty polymers, liquid crystals, or non-linear optical materials. The fluorine and trifluoroacetyl groups can impart desirable properties such as thermal stability and specific intermolecular interactions. chemimpex.comnbinno.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.